

# Flindersine: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: *Flindersine*

Cat. No.: B191242

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## Introduction

**Flindersine** is a pyranoquinoline alkaloid first isolated from plants of the *Flindersia* genus (Rutaceae family). It has since been identified in various other species, including *Toddalia asiatica*.<sup>[1][2][3]</sup> This technical guide provides a detailed overview of the chemical structure, properties, and analytical data of **Flindersine**, along with a summary of its known biological activities.

## Chemical Structure and Properties

**Flindersine** is a heterocyclic compound with a rigid, planar structure. Its systematic IUPAC name is 2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one. The molecule consists of a quinolinone core fused with a dimethylpyran ring.

## Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>13</sub> NO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[4]</a>
Molecular Weight	227.26 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Exact Mass	227.094628657 Da	<a href="#">[1]</a>
CAS Number	523-64-8	<a href="#">[1]</a>
InChIKey	PXNMNABLQWUMCX-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[4]</a>
SMILES	CC1(C)C=Cc2c(c3cccc3[nH]c2=O)O1	<a href="#">[4]</a>
Appearance	To be specified based on experimental observation.	
Solubility	Soluble in chloroform, ethyl acetate, and methanol.	<a href="#">[1]</a> <a href="#">[5]</a>

## Spectroscopic Data

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the reported <sup>13</sup>C NMR chemical shifts for **Flindersine**. The solvent used was Chloroform-d (CDCl<sub>3</sub>).

Atom Number	Chemical Shift (ppm)
C2	77.2
C3	126.8
C4	116.0
C4a	138.8
C5	163.5
C5a	114.5
C6	121.8
C7	121.8
C8	130.2
C9	115.8
C9a	153.2
C10	28.1
C11	28.1
C12	Not Reported

Data sourced from publicly available spectral databases. Precise assignments may vary based on experimental conditions.

## Mass Spectrometry (MS)

Mass spectrometric analysis of **Flindersine** typically shows a prominent molecular ion peak  $[M]^+$  or a protonated molecular ion peak  $[M+H]^+$ , depending on the ionization technique used.

Ion	m/z (calculated)	m/z (observed)	Relative Intensity
$[M+H]^+$	228.0968	228.1019	High
$[M]^+$	227.0946	Not specified	Not specified

Fragmentation patterns can provide valuable structural information. Common fragmentation pathways for alkaloids involve the loss of small neutral molecules and cleavage of the heterocyclic rings. A detailed fragmentation analysis of **Flindersine** would require specific experimental data.

## Experimental Protocols

### Isolation of Flindersine from *Toddalia asiatica*

The following is a generalized protocol for the isolation of **Flindersine** from the leaves of *Toddalia asiatica*, based on literature reports.[\[1\]](#)[\[5\]](#)

- Extraction:
  - Air-dry the leaves of *Toddalia asiatica* at room temperature and then pulverize them into a fine powder.
  - Perform a successive solvent extraction of the powdered leaves using solvents of increasing polarity, starting with hexane, followed by chloroform, ethyl acetate, and finally methanol. This is typically done by cold percolation, where the plant material is soaked in each solvent for a period of 48-72 hours.
  - Collect the ethyl acetate extract, as this fraction is reported to have the highest concentration of **Flindersine**.
- Chromatographic Separation:
  - Concentrate the ethyl acetate extract under reduced pressure to obtain a crude residue.
  - Subject the crude extract to column chromatography on silica gel.
  - Elute the column with a gradient of hexane and ethyl acetate.
  - Collect the fractions and monitor them by thin-layer chromatography (TLC).
- Purification:
  - Combine the fractions containing **Flindersine** and concentrate them.

- Recrystallize the resulting solid from a suitable solvent system (e.g., methanol) to obtain pure **Flindersine**.
- Characterization:
  - Confirm the identity and purity of the isolated compound using spectroscopic techniques such as NMR ( $^1\text{H}$  and  $^{13}\text{C}$ ), MS, and comparison with literature data.

## Biological Activity

**Flindersine** has been reported to exhibit a range of biological activities, making it a molecule of interest for drug discovery and development.

- Antimicrobial Activity: **Flindersine** has demonstrated activity against various bacteria and fungi.[2][3]
- Anticancer Activity: Some studies have indicated that **Flindersine** possesses cytotoxic effects against certain cancer cell lines.
- Insecticidal and Larvicidal Activity: The compound has shown potential as a natural pesticide due to its insecticidal and larvicidal properties.

The precise mechanisms of action and the signaling pathways involved in these biological activities are still under investigation and represent an active area of research.

## Visualizations

### Conceptual Workflow for Flindersine Isolation

The following diagram illustrates the general workflow for the isolation of **Flindersine** from a plant source.

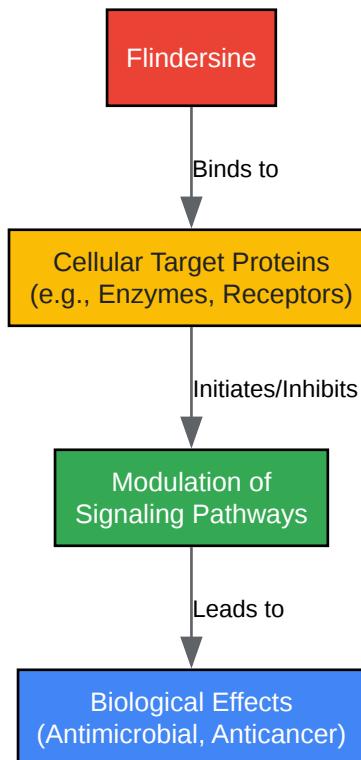


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Caption: A generalized workflow for the isolation and purification of **Flindersine**.

## Potential Biological Action Relationship

This diagram illustrates a hypothetical relationship between **Flindersine** and its potential biological effects, which may be mediated through various cellular signaling pathways.



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Caption: A conceptual diagram of **Flindersine**'s potential mechanism of action.

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## References

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